An In-depth Technical Guide to 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Analytical Characterization
Abstract: This technical guide provides a comprehensive overview of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound belonging to the highly significant pyrazole carboxylic acid class. While specific experimental data for this molecule is limited in public literature, this document consolidates available information, presents predicted properties, and outlines robust, field-proven methodologies for its synthesis and analysis based on established protocols for analogous structures. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the potential of substituted pyrazole scaffolds. It covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and detailed analytical protocols for characterization and purity assessment, providing a foundational framework for future research and development.
Introduction and Significance
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals.[1] Its five-membered heterocyclic structure containing two adjacent nitrogen atoms imparts unique electronic and steric properties, making it a versatile building block for designing molecules with a wide spectrum of biological activities.[2] Pyrazole carboxylic acid derivatives, in particular, are recognized for their potential as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents.[3][4][5][6]
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Figure 1) is a specific analogue within this class. The substitution pattern—a 4-chlorophenyl group at the C3 position, a methyl group at the N1 position, and a carboxylic acid at the C5 position—is anticipated to modulate its physicochemical properties and biological target interactions. The chlorophenyl moiety can enhance lipophilicity and participate in halogen bonding, while the N-methylation prevents tautomerization and fixes the molecular conformation. The carboxylic acid group provides a key site for hydrogen bonding and potential salt formation, crucial for pharmacokinetic profiles. This guide serves as a foundational resource to enable further investigation into this promising molecule.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is a prerequisite for any research or development endeavor. This section details the known identifiers and predicted physicochemical characteristics of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Chemical Structure and Identifiers
The structure and key identifiers for the compound are presented below.
Caption: Chemical structure of the topic compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | - |
| CAS Number | 1015868-48-0 | [7] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [8][9] |
| Molecular Weight | 236.65 g/mol | [8] |
| InChI Key | JNOADCITUCNMIN-UHFFFAOYSA-N | [8] |
| SMILES | Cn1nc(cc1C(O)=O)-c2ccc(Cl)cc2 | [8] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Type | Source |
| Physical Form | Solid | Experimental | [8] |
| XlogP | 2.4 | Predicted | [9] |
| Hydrogen Bond Donors | 1 | Predicted | - |
| Hydrogen Bond Acceptors | 3 | Predicted | - |
| pKa | No data available | - | [5] |
| Aqueous Solubility | No data available | - | [5] |
Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is not currently published. However, based on established methodologies for analogous pyrazole carboxylic acids, a robust two-step synthetic route can be proposed.[11][12] This pathway involves an initial cyclocondensation reaction to form the pyrazole ester, followed by saponification to yield the final carboxylic acid.
Proposed Synthetic Workflow
The proposed synthesis begins with the reaction of an appropriate β-ketoester precursor with methylhydrazine to form the core pyrazole ring, followed by hydrolysis of the ester to the carboxylic acid.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology. Researchers should perform initial small-scale trials to optimize reaction times, temperatures, and purification methods.
Step 1: Synthesis of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
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Rationale: This step builds the core heterocyclic scaffold via a cyclocondensation reaction. Ethanol is a common, effective solvent that facilitates the dissolution of reactants and is suitable for reflux conditions.
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Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Procedure: a. To a solution of ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.0 eq) in absolute ethanol (5-10 mL per gram of ketoester), add methylhydrazine (1.1 eq) dropwise at room temperature. b. Self-Validation: The addition may be exothermic; controlling the addition rate prevents overheating. c. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. d. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed. e. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. f. The resulting crude residue can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Rationale: This step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. A strong base like NaOH is required, and a co-solvent system ensures the solubility of the organic ester in the aqueous base.
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Apparatus: An Erlenmeyer flask or round-bottom flask with a magnetic stirrer.
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Procedure: a. Dissolve the crude ethyl ester from Step 1 in a mixture of methanol or tetrahydrofuran (THF) and 2M aqueous sodium hydroxide (NaOH) (2-3 eq). b. Stir the mixture vigorously at room temperature for 12-24 hours or with gentle heating (40-50 °C) for 2-4 hours. c. Self-Validation: Monitor the hydrolysis by TLC, observing the disappearance of the higher-Rf ester spot and the appearance of a baseline spot for the carboxylate salt. d. Once the reaction is complete, remove the organic solvent via rotary evaporation. e. Dilute the remaining aqueous solution with water and cool in an ice bath. f. Acidify the solution dropwise with 2M hydrochloric acid (HCl) until the pH is ~2-3. g. Self-Validation: The product should precipitate as a solid upon acidification. Check the pH with litmus paper or a pH meter to ensure complete protonation. h. Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While specific spectra for this compound are not publicly available, commercial suppliers indicate their existence.[4] The following section outlines standard, validated protocols for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of pyrazole carboxylic acids.
Table 3: Representative RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 min | A broad gradient ensures elution of the main compound and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 254 nm | The aromatic rings (pyrazole and chlorophenyl) provide strong chromophores for UV detection. |
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute as necessary with the mobile phase.
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System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%, confirming system precision.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity profile.
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons from the chlorophenyl ring (typically two doublets in the 7-8 ppm range), a singlet for the pyrazole C4 proton, a singlet for the N-methyl group (around 4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Will show distinct signals for all 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).
-
-
Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
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Expected Ions: In positive mode, the [M+H]⁺ ion at m/z 237.04 would be expected. In negative mode, the [M-H]⁻ ion at m/z 235.03 would be observed.
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Self-Validation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which must match C₁₁H₉ClN₂O₂. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides definitive evidence of its presence.[13]
-
-
Infrared (IR) Spectroscopy:
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Key expected stretches include a broad O-H band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (1680-1710 cm⁻¹), and C=C/C=N stretches from the aromatic rings (1400-1600 cm⁻¹).
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Sources
- 1. jocpr.com [jocpr.com]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(1015868-48-0) 1H NMR [m.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. ijcpa.in [ijcpa.in]
- 7. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. PubChemLite - 3-(4-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 10. 1015868-48-0|3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid|3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid|-范德生物科技公司 [39.100.107.131]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
